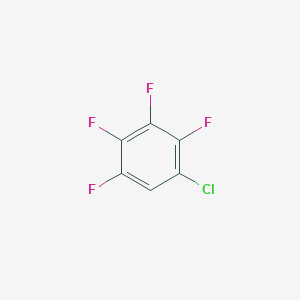
1-Chloro-2,3,4,5-tetrafluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,3,4,5-tetrafluorobenzene is an organofluorine compound with the molecular formula C6HClF4 It is a derivative of benzene where four hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a chlorine atom
Métodos De Preparación
The synthesis of 1-Chloro-2,3,4,5-tetrafluorobenzene can be achieved through several methods. One common approach involves the fluorination of chlorobenzene derivatives. For example, the reaction of this compound can be carried out using tetrabutylammonium triphenyldifluorosilicate and HSiPh3 in tetrahydrofuran under an inert atmosphere . Industrial production methods typically involve the use of specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Chloro-2,3,4,5-tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds.
Common reagents used in these reactions include strong bases, nucleophiles, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-2,3,4,5-tetrafluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology and Medicine: Its derivatives are explored for potential pharmaceutical applications due to their unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mecanismo De Acción
The mechanism of action of 1-Chloro-2,3,4,5-tetrafluorobenzene involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and ability to participate in substitution reactions. The chlorine atom can act as a leaving group, facilitating nucleophilic attack on the aromatic ring. The exact pathways and targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1-Chloro-2,3,4,5-tetrafluorobenzene can be compared with other fluorinated benzene derivatives, such as:
1-Chloro-2,3,5,6-tetrafluorobenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1,2,4,5-Tetrafluorobenzene: Lacks the chlorine atom, resulting in different chemical behavior and uses.
1-Bromo-2,3,4,5-tetrafluorobenzene:
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
1-chloro-2,3,4,5-tetrafluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF4/c7-2-1-3(8)5(10)6(11)4(2)9/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYPREDAEPMPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594395 |
Source


|
| Record name | 1-Chloro-2,3,4,5-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769-37-9 |
Source


|
| Record name | 1-Chloro-2,3,4,5-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














